1,5-Anhydroglucitol

Description

1,5-Anhydro-D-glucitol has been reported in Polygala tenuifolia, Medicago sativa, and other organisms with data available.

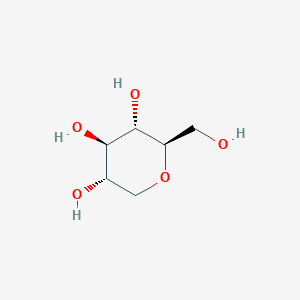

structure

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCAJMNYNOGXPB-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893389, DTXSID60893379 | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-58-5, 40026-07-1 | |

| Record name | 1,5-Anhydroglucitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-ANHYDRO-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-ANHYDRO-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | 1,5-Anhydrosorbitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,5-Anhydroglucitol: A Comprehensive Technical Guide on its Discovery and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that has emerged as a significant biomarker for the short-term monitoring of glycemic control. This technical guide provides an in-depth overview of the discovery, chemical properties, and biological mechanisms of 1,5-AG. It details its clinical significance in the management of diabetes mellitus, with a particular focus on its utility in assessing postprandial hyperglycemia and glycemic variability. This document summarizes key quantitative data, outlines experimental protocols for its measurement, and presents visual diagrams of its metabolic pathway and clinical application workflow to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

This compound was first isolated from the plant Polygala senega in 1888.[1] Its presence in human plasma and cerebrospinal fluid was later confirmed in the early 1970s.[1][2] The pivotal discovery of its clinical utility came in 1981 when Dr. Akanuma observed decreased levels of 1,5-AG in patients with diabetes.[3] Subsequent research in the 1980s and 1990s, predominantly in Japan, established the inverse relationship between serum 1,5-AG concentrations and blood glucose levels, particularly in the context of hyperglycemia.[3][4] In 2003, the U.S. Food and Drug Administration (FDA) approved the GlycoMark™ assay, an enzymatic method for measuring 1,5-AG, solidifying its role as a marker for short-term glycemic control in the United States.[1]

Chemical and Physical Properties

This compound is a six-carbon monosaccharide with a structural similarity to glucose.[5][6] Chemically, it is 1-deoxy-D-glucopyranose, meaning it lacks the hydroxyl group at the C-1 position, which renders it metabolically inert.[5][6] This structural feature is crucial to its function as a biomarker, as it is not readily metabolized in the body.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C6H12O5 | [3] |

| Molar Mass | 164.16 g/mol | [3] |

| IUPAC Name | (2R,3S,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol | [3] |

| CAS Number | 154-58-5 | [3] |

| Appearance | Solid | [7] |

| Melting Point | 142-143 °C | [7] |

| Solubility | Soluble in DMSO (100 mg/mL) | [8] |

Biological Role and Metabolism

The primary source of 1,5-AG in the human body is dietary intake, with an average absorption of about 4.5 mg per day from foods such as soy, rice, pasta, and fruits. After absorption in the intestine, 1,5-AG is distributed throughout the body and is maintained at a relatively stable concentration in individuals with normal glucose metabolism.[5]

The key to understanding the clinical significance of 1,5-AG lies in its renal handling. 1,5-AG is freely filtered by the glomerulus and is almost completely reabsorbed in the renal proximal tubules.[4][9] This reabsorption is mediated by sodium-glucose cotransporters (SGLTs), particularly SGLT4.[10]

During periods of hyperglycemia, when blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG.[3][4] This leads to an increased excretion of 1,5-AG in the urine and a subsequent decrease in its serum concentration.[3][4] Once blood glucose levels return to normal, the renal reabsorption of 1,5-AG is restored, and its serum levels gradually increase back to baseline over approximately one to two weeks.[3] This dynamic process makes serum 1,5-AG a sensitive indicator of recent hyperglycemic excursions.

Clinical Significance and Applications

Serum 1,5-AG is a valuable biomarker for monitoring short-term glycemic control, providing information that is complementary to longer-term markers like HbA1c.

Assessment of Postprandial Hyperglycemia and Glycemic Variability

One of the primary clinical applications of 1,5-AG is the assessment of postprandial hyperglycemia (PPHG) and glycemic variability.[4][11] Since serum 1,5-AG levels are sensitive to transient hyperglycemic episodes, they can detect glucose spikes that may not be fully reflected in the average glucose levels measured by HbA1c.[11] This is particularly useful in patients with well-controlled or moderately controlled diabetes (HbA1c < 8.0%) who may still experience significant post-meal glucose excursions.[4]

Diabetes Screening and Management

Low levels of 1,5-AG can be an early indicator of impaired glucose tolerance and may aid in the screening of individuals at high risk for developing type 2 diabetes.[5][6] In patients with diagnosed diabetes, serial measurements of 1,5-AG can be used to monitor the effectiveness of therapeutic interventions aimed at controlling postprandial glucose levels. A rise in 1,5-AG levels following a change in treatment can indicate an improvement in glycemic control.

Prediction of Diabetes-Related Complications

Emerging evidence suggests that low levels of 1,5-AG are associated with an increased risk of long-term diabetes-related complications, including retinopathy, nephropathy, and cardiovascular disease. This association may be linked to the detrimental effects of postprandial hyperglycemia and glycemic variability on vascular health.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 2: Reference Ranges of Serum this compound

| Population | 1,5-AG Range (µg/mL) | Reference |

| Healthy Adults (U.S.) | 8.4 - 28.7 | [6] |

| Healthy Adults (China) | Males: 15.8 - 52.6, Females: 14.3 - 48.0 | [12] |

| Healthy Adults (Japan) | 18.7 - 35.3 | [2] |

| Healthy Youth (≤18 years) | Males: 15.0-38.0, Females: 11.2-35.7 | [13] |

| Healthy Adults (≥18 years) | Males: 7.3-36.6, Females: 7.5-28.4 | [13] |

| Type 1 Diabetes | 3.8 ± 2.8 | [9] |

| Type 2 Diabetes | 7.9 (vs. 21.8 in NGT) | [14] |

Table 3: Correlation of Serum 1,5-AG with Other Glycemic Markers

| Correlated Marker | Correlation Coefficient (r) | p-value | Reference |

| HbA1c | -0.629 | <0.05 | [15] |

| HbA1c | -0.700 | <0.001 | [14] |

| HbA1c | -0.53 | <0.0001 | [16] |

| Fructosamine (B8680336) | -0.590 | <0.05 | [15] |

| Fructosamine | -0.618 | <0.001 | [14] |

| Fasting Plasma Glucose | -0.627 | <0.05 | [15] |

| Mean Post-Meal Maximum Glucose | -0.54 | 0.004 | [17] |

Table 4: Performance of 1,5-AG in Diabetes Screening

| Application | Cut-off Value (µg/mL) | Sensitivity (%) | Specificity (%) | Reference |

| Diabetes Mellitus | <14.0 | 84.2 | 93.1 | [15] |

| Diabetes Mellitus | ≤11.18 | 92.6 | 82.3 | [18] |

| Combined with FPG for Diabetes | - | 97.1 | 79.0 | [9] |

Experimental Protocols

The measurement of 1,5-AG can be performed using several analytical methods. The most common are enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Assay (e.g., GlycoMark™)

This is the most widely used method in clinical settings due to its high throughput and ease of automation.

-

Principle: The assay typically involves a two-step enzymatic reaction. In the first step, glucose in the sample is converted to a non-reactive form (e.g., glucose-6-phosphate) by glucokinase to prevent interference. In the second step, pyranose oxidase specifically oxidizes the second hydroxyl group of 1,5-AG, generating hydrogen peroxide. The amount of hydrogen peroxide is then measured colorimetrically using a peroxidase-catalyzed reaction, which is directly proportional to the concentration of 1,5-AG in the sample.[3]

-

Sample Type: Serum or plasma (EDTA, heparin, sodium fluoride, or sodium citrate).[19]

-

Sample Volume: Typically around 4 µL.[19]

-

Instrumentation: Automated clinical chemistry analyzer.

-

General Procedure:

-

Sample pretreatment with a reagent containing glucokinase, ATP, pyruvate (B1213749) kinase, and phosphoenolpyruvate (B93156) to eliminate glucose.

-

Addition of a second reagent containing pyranose oxidase and a chromogenic substrate for the peroxidase reaction.

-

Incubation to allow for the enzymatic reactions to proceed.

-

Measurement of the absorbance at a specific wavelength to quantify the colored product.

-

Calculation of the 1,5-AG concentration based on a calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method often used as a reference method.

-

Principle: This method involves the chemical derivatization of 1,5-AG to make it volatile, followed by separation using gas chromatography and detection by mass spectrometry.

-

Sample Type: Serum, plasma, or urine.

-

General Procedure:

-

Sample Preparation: Protein precipitation from the serum or plasma sample.

-

Derivatization: The hydroxyl groups of 1,5-AG are derivatized, for example, by silylation, to increase its volatility.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar column like VF-5ms). A temperature program is used to separate the components of the sample.[20]

-

MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection. The mass-to-charge ratio of the resulting ions is used to identify and quantify 1,5-AG.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity and is particularly useful for analyzing samples with low concentrations of 1,5-AG, such as saliva.

-

Principle: LC-MS separates 1,5-AG from other components in a liquid sample using high-performance liquid chromatography, followed by detection with a mass spectrometer.

-

General Procedure:

-

Sample Preparation: Protein precipitation for serum or plasma samples. Saliva samples may be centrifuged.[6][21] An internal standard (e.g., isotope-labeled 1,5-AG) is added for accurate quantification.[6]

-

LC Separation: The prepared sample is injected into an LC system. A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column is often used for separation.[1][6]

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]

-

Clinical Workflow and Future Directions

The integration of 1,5-AG testing into clinical practice can enhance the management of diabetes. The following diagram illustrates a potential workflow.

Future research will likely focus on further elucidating the role of 1,5-AG in predicting long-term complications, its application in specific patient populations (e.g., gestational diabetes), and the development of more accessible and non-invasive measurement methods, such as reliable saliva-based assays.

Conclusion

This compound has been firmly established as a valuable biomarker for the short-term assessment of glycemic control. Its unique metabolic properties, particularly its renal handling, provide a sensitive measure of recent hyperglycemic excursions that complements the information provided by HbA1c. For researchers, scientists, and drug development professionals, an understanding of the discovery, mechanism, and clinical application of 1,5-AG is crucial for advancing diabetes management and developing novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.

References

- 1. Salivary this compound and its Correlation with Postprandial Hyperglycemia: Development and Validation of a Novel Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of serum this compound in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Determination of glycemic monitoring marker this compound in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Combining serum this compound with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension - Yuan - Annals of Palliative Medicine [apm.amegroups.org]

- 10. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]

- 11. Enhancing Postprandial Hyperglycemia Detection Sensitivity in Individuals With Impaired Glucose Tolerance by Incorporating this compound Into Diagnostic Testing: A Multicenter and Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reference intervals for serum this compound of a population with normal glucose tolerance in Jiangsu Province - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 14. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of this compound, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]

- 19. igz.ch [igz.ch]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. drc.bmj.com [drc.bmj.com]

An In-Depth Technical Guide to 1,5-Anhydroglucitol (1,5-AG) Synthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol, structurally similar to glucose, that is gaining increasing attention as a sensitive biomarker for short-term glycemic control. Unlike glycated hemoglobin (HbA1c), which reflects average blood glucose over several months, 1,5-AG levels respond rapidly to fluctuations in blood glucose, particularly postprandial hyperglycemia. This technical guide provides a comprehensive overview of the synthesis and degradation pathways of 1,5-AG, intended for researchers, scientists, and drug development professionals. The guide details the enzymatic processes involved, presents quantitative data, outlines experimental protocols for key assays, and provides visual representations of the metabolic and experimental workflows.

This compound Synthesis Pathways

The primary source of 1,5-AG in the human body is dietary; however, a minor endogenous synthesis pathway also exists.

Exogenous Pathway: Dietary Intake

1,5-AG is present in a wide variety of foods and is readily absorbed in the intestine.[1] Once absorbed, it enters the bloodstream and is distributed throughout the body.

Endogenous Pathway: From 1,5-Anhydrofructose

A minor endogenous synthesis pathway for 1,5-AG involves the reduction of 1,5-anhydrofructose (1,5-AF). 1,5-AF itself is a product of glycogen (B147801) metabolism. The enzyme 1,5-anhydro-D-fructose reductase catalyzes the conversion of 1,5-AF to 1,5-AG.[2][3]

Figure 1: Synthesis pathways of this compound.

This compound Degradation and Elimination

The primary route of 1,5-AG degradation is intracellular phosphorylation, followed by dephosphorylation in a "metabolite repair" pathway. The main route of elimination from the body is through renal excretion.

Intracellular Degradation: The Metabolite Repair Pathway

Once inside the cell, 1,5-AG can be phosphorylated by hexokinases (HK) at the 6th position to form This compound-6-phosphate (B96805) (1,5-AG6P).[4][5] This phosphorylation is a side reaction of hexokinases, which primarily act on glucose. 1,5-AG6P is a potent inhibitor of hexokinases and its accumulation can be toxic to cells.[4]

To prevent this toxicity, a metabolite repair pathway exists. 1,5-AG6P is transported into the endoplasmic reticulum by the glucose-6-phosphate transporter (G6PT).[6] Inside the endoplasmic reticulum, the enzyme glucose-6-phosphatase catalytic subunit 3 (G6PC3) dephosphorylates 1,5-AG6P back to 1,5-AG.[6][7] This process prevents the harmful accumulation of 1,5-AG6P.

Figure 2: Intracellular degradation and metabolite repair pathway of 1,5-AG.

Elimination: Renal Excretion

1,5-AG is freely filtered by the glomerulus in the kidneys.[1] Under normal glycemic conditions, it is almost completely reabsorbed in the proximal tubules. However, in a state of hyperglycemia, high levels of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a subsequent decrease in its plasma concentration.[1]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in 1,5-AG metabolism.

Table 1: Kinetic Parameters of Hexokinases for this compound and Glucose

| Enzyme | Substrate | Km (mM) | Relative Vmax (compared to Glucose) | Catalytic Efficiency (vs. Glucose) |

| Yeast Hexokinase | This compound | 3.9[8] | - | - |

| Rat Brain Hexokinase | This compound | 0.83[8] | - | - |

| Human Low-Km Hexokinases | This compound | - | - | 10,000-30,000-fold lower[7] |

| Human Low-Km Hexokinases | Glucose | ~0.03-0.1 | 1 | 1 |

Table 2: Kinetic Parameters of G6PC3 for this compound-6-Phosphate and Glucose-6-Phosphate

| Enzyme | Substrate | Km (mM) | Relative Dephosphorylation Efficiency |

| Human G6PC3 | This compound-6-Phosphate | ~0.43[6] | ~5-fold higher than G6P[7] |

| Human G6PC3 | Glucose-6-Phosphate | - | 1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of 1,5-AG metabolism.

Measurement of this compound Levels

This method provides a quantitative determination of 1,5-AG in serum or plasma.

-

Principle: The assay is a two-step enzymatic method. In the first step, endogenous glucose is removed from the sample by phosphorylation using glucokinase. In the second step, pyranose oxidase oxidizes 1,5-AG, producing hydrogen peroxide, which is then detected colorimetrically.[9]

-

Procedure:

-

Sample Preparation: Use serum or plasma.

-

Glucose Elimination: The sample is incubated with a reagent containing glucokinase, ATP, and a regenerating system to convert all glucose to glucose-6-phosphate.

-

1,5-AG Oxidation: A second reagent containing pyranose oxidase is added. This enzyme specifically oxidizes 1,5-AG, producing hydrogen peroxide.

-

Colorimetric Detection: The generated hydrogen peroxide is measured using a peroxidase-catalyzed reaction that produces a colored product. The absorbance is read at a specific wavelength (e.g., 546 nm).[9]

-

Quantification: The concentration of 1,5-AG is determined by comparing the absorbance of the sample to that of a known standard.

-

Figure 3: Workflow for the enzymatic assay of 1,5-AG.

LC-MS provides a highly sensitive and specific method for the quantification of 1,5-AG.

-

Principle: This method uses liquid chromatography to separate 1,5-AG from other components in the sample, followed by mass spectrometry for detection and quantification.

-

Procedure:

-

Sample Preparation: Plasma samples are deproteinized, typically with a solvent like methanol (B129727) or acetonitrile. An internal standard (e.g., a stable isotope-labeled 1,5-AG) is added for accurate quantification.[10]

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A hydrophilic interaction liquid chromatography (HILIC) column is often used for optimal separation of the polar 1,5-AG molecule.[11]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. 1,5-AG is typically detected in negative ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for high specificity and sensitivity, monitoring the transition of the parent ion to a specific fragment ion.[10]

-

Quantification: The concentration of 1,5-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1,5-AG.

-

Measurement of Hexokinase Activity with this compound

This is a coupled enzyme assay to determine the rate of 1,5-AG phosphorylation by hexokinase.

-

Principle: The phosphorylation of 1,5-AG by hexokinase produces 1,5-AG6P. This reaction is coupled to the oxidation of 1,5-AG6P by a specific dehydrogenase (if available) or by measuring ATP consumption. A more common approach is to measure the ADP produced, which can be coupled to the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase system, monitoring the decrease in NADH absorbance at 340 nm.

-

Procedure (adapted from standard hexokinase assays):

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

-

Enzyme and Substrate: Add a known amount of hexokinase enzyme to the reaction mixture. Initiate the reaction by adding this compound as the substrate.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the phosphorylation of 1,5-AG.

-

Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of NADH.

-

Measurement of G6PC3 Activity with this compound-6-Phosphate

This assay measures the phosphatase activity of G6PC3 by quantifying the inorganic phosphate (B84403) (Pi) released from 1,5-AG6P. The Malachite Green assay is a common method for this purpose.

-

Principle: The Malachite Green assay is a colorimetric method for the detection of inorganic phosphate. In an acidic solution, molybdate (B1676688) and Malachite Green form a complex with inorganic phosphate, resulting in a colored product that can be measured spectrophotometrically.[12][13]

-

Procedure:

-

Reaction: Incubate purified G6PC3 enzyme (or microsomal preparations containing G6PC3) with this compound-6-phosphate in a suitable buffer (e.g., Bis-Tris buffer, pH 6.5) at 37°C.

-

Stopping the Reaction: Terminate the reaction by adding an acidic solution, such as trichloroacetic acid.

-

Color Development: Add the Malachite Green reagent (a solution of Malachite Green and ammonium (B1175870) molybdate in acid) to the reaction mixture.

-

Spectrophotometric Measurement: After a short incubation period for color development, measure the absorbance at a wavelength of approximately 620-660 nm.

-

Quantification: The amount of inorganic phosphate released is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of phosphate.

-

Figure 4: Workflow for the G6PC3 activity assay using the Malachite Green method.

Conclusion

The synthesis and degradation of this compound are governed by a distinct set of metabolic pathways that are intricately linked to glucose metabolism. While primarily obtained from the diet, a minor endogenous synthesis route exists. The intracellular degradation of 1,5-AG is not a catabolic process for energy production but rather a protective "metabolite repair" mechanism to prevent the accumulation of the inhibitory compound 1,5-AG6P. The primary mode of 1,5-AG elimination is renal excretion, which is competitively inhibited by glucose, forming the basis of its utility as a sensitive marker of short-term hyperglycemia. The detailed understanding of these pathways and the availability of robust analytical methods are crucial for researchers and clinicians in the fields of diabetes, metabolism, and drug development. Further research into the kinetic properties of the involved enzymes and the regulation of these pathways will continue to enhance the clinical and scientific value of this compound.

References

- 1. Clinical application of the serum this compound assay method using glucose 3-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.red [2024.sci-hub.red]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. OnlineMedEd | OnlineMedEd [onlinemeded.org]

- 6. Biochemical characterization of the human ubiquitous glucose‐6‐phosphatase in neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathophysiology of the Neutropenia of GSDIb and G6PC3 Deficiency: Origin, Metabolism and Elimination of 1,5‐Anhydroglucitol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diazyme.com [diazyme.com]

- 10. Determination of glycemic monitoring marker this compound in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. interchim.fr [interchim.fr]

The Biochemical Properties of 1,5-Anhydroglucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, six-carbon monosaccharide, structurally similar to glucose but lacking the hydroxyl group at the C-1 position.[1] This seemingly minor structural difference renders it metabolically inert within the human body.[2][3] While not a direct participant in cellular energy metabolism, 1,5-AG has emerged as a highly sensitive and specific biomarker for the short-term monitoring of glycemic control, offering a unique window into recent hyperglycemic excursions that may not be fully captured by traditional markers like HbA1c.[4][5][6] This technical guide provides an in-depth exploration of the biochemical properties of 1,5-AG, its physiological handling, and the methodologies employed in its study, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, with the chemical formula C6H12O5 and a molar mass of 164.16 g/mol , exists as a stable polyol.[7] Its IUPAC name is (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol.[7] The closed pyranose ring structure contributes to its chemical stability.[1]

Biochemical Fate and Physiological Role

Unlike glucose, 1,5-AG is not significantly metabolized in the body, with a metabolic rate of less than 3%.[2][3] It is primarily obtained from dietary sources, absorbed in the intestine, and distributed throughout the body's tissues.[1] Under normoglycemic conditions, a stable plasma concentration of 1,5-AG is maintained through a dynamic equilibrium between dietary intake and renal excretion and reabsorption.[8]

The pivotal aspect of 1,5-AG's physiology lies in its renal handling. It is freely filtered by the glomerulus and subsequently reabsorbed in the proximal tubules by sodium-glucose cotransporters (SGLTs), primarily SGLT5 and to a lesser extent, SGLT4.[9][10][11] Glucose competitively inhibits this reabsorption process.[8] When blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the glomerular filtrate saturates the SGLTs, leading to a significant reduction in 1,5-AG reabsorption and a subsequent increase in its urinary excretion. This results in a rapid and pronounced decrease in serum 1,5-AG concentrations, making it a sensitive indicator of recent hyperglycemic episodes.[4][5][6]

Quantitative Data

The plasma concentration of 1,5-AG is a key parameter in its clinical and research applications. The following tables summarize typical concentrations in different populations and the kinetic parameters of its renal transporters.

Table 1: Plasma Concentrations of this compound

| Population | Mean Concentration (µg/mL) | Range (µg/mL) | Reference(s) |

| Healthy Adults | 28.44 ± 8.76 | 8.4 - 28.7 | [1][12] |

| Healthy Males | 31.11 ± 8.91 | 15.8 - 52.6 | [4] |

| Healthy Females | 26.33 ± 8.05 | 14.3 - 48.0 | [4] |

| Type 2 Diabetes Mellitus | 4.57 ± 3.71 | 0.9 - 26.6 | [6][12] |

| Type 1 Diabetes (HbA1c <8%) | - | 1.5 - 11.1 | [13] |

| Type 1 Diabetes (HbA1c 8-9%) | - | 1.5 - 6.9 | [13] |

| Type 1 Diabetes (HbA1c >9%) | - | 1.0 - 8.7 | [13] |

Table 2: Kinetic Parameters of this compound Renal Transporters

| Transporter | Substrate | Km (mM) | Vmax (relative units) | Reference(s) |

| Human SGLT5 | This compound | 0.38 ± 0.05 | 100 | [14] |

| Human SGLT5 | Mannose | 1.2 ± 0.2 | 120 | [14] |

| Human SGLT4 | Mannose | 0.21 ± 0.03 | 100 | [14] |

| Human SGLT4 | This compound | >10 | - | [14] |

Experimental Protocols

Quantification of this compound in Serum/Plasma using an Enzymatic Assay

This protocol is based on the principles of commercially available enzymatic assays like the GlycoMark™ and Determiner-L kits.[7][15]

Principle:

The assay involves a two-step enzymatic reaction. First, endogenous glucose in the sample is phosphorylated by hexokinase to glucose-6-phosphate, which is not a substrate for the subsequent reaction. In the second step, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction catalyzed by peroxidase.

Materials:

-

Serum or plasma sample

-

1,5-AG Assay Kit (e.g., Diazyme 1,5-AG Assay) containing:

-

Reagent 1 (R1): Buffer, Hexokinase, ATP, Phosphoenolpyruvate, Pyruvate Kinase

-

Reagent 2 (R2): Buffer, Pyranose Oxidase, Peroxidase, Chromogen

-

Calibrators

-

-

Clinical chemistry analyzer

Procedure:

-

Sample Preparation: Centrifuge blood sample to obtain serum or plasma. Samples can typically be stored at 2-8°C for up to one week or frozen for longer storage.

-

Assay Reaction: a. A specific volume of the sample is mixed with Reagent 1. This initiates the enzymatic removal of glucose. b. After a short incubation period, Reagent 2 is added. This starts the oxidation of 1,5-AG and the subsequent color development.

-

Measurement: The absorbance of the resulting colored product is measured photometrically by the clinical chemistry analyzer. The concentration of 1,5-AG in the sample is proportional to the change in absorbance.

-

Calibration: A calibration curve is generated using the provided calibrators of known 1,5-AG concentrations.

-

Calculation: The 1,5-AG concentration in the unknown samples is calculated from the calibration curve.

Measurement of this compound Transport in a Cell-Based Assay

This protocol describes a general method for studying the transport of 1,5-AG into cultured cells expressing specific transporters, such as SGLT5.[9][10]

Materials:

-

HEK293T cells (or other suitable host cells)

-

Expression vectors for the transporter of interest (e.g., human SGLT5)

-

Cell culture medium and reagents

-

Transfection reagent

-

Radiolabeled [³H]-1,5-Anhydroglucitol

-

Transport buffer (e.g., Krebs-Ringer-Henseleit buffer)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Transfection: a. Culture HEK293T cells in appropriate culture dishes. b. Transfect the cells with the expression vector for the transporter of interest using a suitable transfection reagent. A control group should be transfected with an empty vector. c. Allow the cells to express the transporter for 24-48 hours.

-

Transport Assay: a. Wash the cells with pre-warmed transport buffer. b. Add transport buffer containing a known concentration of radiolabeled [³H]-1,5-AG to the cells. c. Incubate for a defined period (e.g., 10-60 minutes) at 37°C. d. To stop the transport, rapidly wash the cells with ice-cold transport buffer.

-

Quantification: a. Lyse the cells with a suitable lysis buffer. b. Measure the protein concentration of the cell lysate. c. Add a portion of the cell lysate to a scintillation vial with scintillation cocktail. d. Quantify the amount of radioactivity in the lysate using a scintillation counter.

-

Data Analysis: a. Calculate the rate of 1,5-AG uptake, typically expressed as pmol/mg protein/min. b. Compare the uptake in cells expressing the transporter to the control cells to determine the specific transport activity. c. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of unlabeled 1,5-AG in the presence of a fixed concentration of radiolabeled 1,5-AG.

Visualizations

Caption: Metabolic fate of this compound in the human body.

Caption: Workflow of the enzymatic assay for this compound quantification.

Caption: The physiological basis for decreased 1,5-AG in hyperglycemia.

References

- 1. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism and transport of this compound in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]

- 8. This compound | Rupa Health [rupahealth.com]

- 9. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SGLT5 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. A study on the association of serum this compound levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diazyme.com [diazyme.com]

1,5-Anhydroglucitol as a biomarker of short-term glycemic control

An In-depth Technical Guide to 1,5-Anhydroglucitol as a Biomarker of Short-Term Glycemic Control

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (1,5-AG) is a naturally occurring, diet-derived polyol that has emerged as a sensitive and specific biomarker for short-term glycemic control. Unlike traditional markers such as Hemoglobin A1c (HbA1c), which reflects average glycemia over 2-3 months, 1,5-AG provides a unique window into glycemic excursions over the preceding 1-2 weeks.[1][2] Its serum concentration is inversely proportional to the degree of recent hyperglycemia, particularly postprandial glucose spikes. This guide provides a comprehensive technical overview of 1,5-AG, including its biochemical mechanism, comparative performance against other glycemic markers, detailed analytical methodologies, and clinical utility and limitations. The information presented is intended to support research and development efforts in diabetes management and therapeutic evaluation.

Core Mechanism of this compound as a Glycemic Biomarker

The utility of 1,5-AG as a biomarker is rooted in its renal handling, which is directly influenced by plasma glucose concentrations.

-

Origin and Steady State: 1,5-AG is a structurally stable monosaccharide primarily derived from food.[1][3] In individuals with normal glucose tolerance, a steady state is maintained between dietary intake and renal excretion, resulting in stable serum levels.[4][5]

-

Renal Filtration and Reabsorption: 1,5-AG is freely filtered by the glomerulus and is almost completely (99.9%) reabsorbed back into the bloodstream in the renal proximal tubules.[3][4][5][6] Recent studies have identified Sodium-Glucose Cotransporter 5 (SGLT5) as the primary transporter responsible for this reabsorption.[1][7]

-

Competitive Inhibition by Glucose: Glucose and 1,5-AG compete for reabsorption. When blood glucose levels rise above the renal threshold for glucosuria (typically ~180 mg/dL), the high concentration of glucose in the tubular fluid competitively inhibits the reabsorption of 1,5-AG.[3][4][5]

-

Inverse Correlation with Hyperglycemia: This inhibition leads to increased urinary excretion of 1,5-AG and a corresponding rapid decrease in its serum concentration.[4][8] Therefore, low serum 1,5-AG levels are a direct indicator of recent hyperglycemic episodes where blood glucose exceeded 180 mg/dL.[4] Once normoglycemia is restored, serum 1,5-AG levels begin to rise, returning to normal over approximately 1-2 weeks.[2][6]

Quantitative Data and Performance Analysis

The performance of 1,5-AG has been evaluated in numerous studies, often in comparison to other glycemic markers.

Comparison of Glycemic Biomarkers

1,5-AG fills a critical gap between short-term glucose monitoring and long-term HbA1c assessment.

| Feature | This compound (1,5-AG) | Hemoglobin A1c (HbA1c) | Fructosamine (FA) | Glycated Albumin (GA) |

| Timeframe Reflected | 1–2 weeks[1][2] | 2–3 months | 2–3 weeks | 2–3 weeks |

| Primary Indication | Postprandial hyperglycemia & glycemic excursions[4] | Long-term average glycemic control | Intermediate-term average glycemic control | Intermediate-term average glycemic control |

| Biological Principle | Competitive renal reabsorption with glucose[3][4] | Non-enzymatic glycation of hemoglobin | Non-enzymatic glycation of total serum proteins | Non-enzymatic glycation of albumin |

| Key Advantage | High sensitivity to transient hyperglycemia[9] | Well-standardized, strong outcome data | Not affected by RBC lifespan | Not affected by RBC lifespan |

| Key Limitation | Affected by severe renal/liver disease, pregnancy, SGLT2 inhibitors[4] | Affected by hemoglobinopathies, anemia, hemolysis[1] | Affected by serum protein/albumin concentrations | Affected by conditions altering albumin metabolism |

Correlation with Continuous Glucose Monitoring (CGM) Indices

Studies have shown that 1,5-AG levels correlate significantly with measures of glycemic variability derived from CGM, particularly in patients with type 1 diabetes.

| CGM Parameter | Correlation Coefficient (r) with 1,5-AG | Significance |

| Standard Deviation (SD) of Glucose | -0.576 | P < 0.05 |

| Mean Amplitude of Glucose Excursion (MAGE) | -0.613 | P < 0.05 |

| Lability Index | -0.600 | P < 0.05 |

| Mean Post-meal Maximum Glucose (MPMG) | -0.630 | P < 0.05 |

| Area Under Curve >180 mg/dL (AUC-180) | -0.500 | P < 0.05 |

| Data from a study on patients with Type 1 Diabetes. |

Performance in Diabetes Screening and Reference Ranges

1,5-AG has demonstrated utility as a screening tool for diabetes, offering high specificity.

| Parameter | Value | Source |

| Screening Cutoff | 14 µg/mL | Yamanouchi et al. (1991) |

| Sensitivity | 84.2% | Yamanouchi et al. (1991) |

| Specificity | 93.1% | Yamanouchi et al. (1991) |

| Screening Cutoff | 11.18 µg/mL | Study in Chinese population |

| Sensitivity | 92.6% | Study in Chinese population[10] |

| Specificity | 82.3% | Study in Chinese population[10] |

| Normal Range (Male, ≥18 years) | 7.3–36.6 µg/mL | Quest Diagnostics[11] |

| Normal Range (Female, ≥18 years) | 7.5–28.4 µg/mL | Quest Diagnostics[11] |

Experimental Protocols for 1,5-AG Measurement

Several methods are available for the quantification of 1,5-AG in biological samples, primarily enzymatic assays and mass spectrometry.[10]

Enzymatic Colorimetric Assay (e.g., GlycoMark™)

This is the most common method used in clinical laboratories. The assay is FDA-cleared and can be adapted to most automated chemistry analyzers.[2][6][12]

Principle: The assay involves a two-step enzymatic reaction to ensure specificity for 1,5-AG in the presence of high concentrations of glucose.[2][6]

-

Glucose Elimination: The sample (serum or plasma) is first treated with glucokinase (GK) in the presence of adenosine (B11128) triphosphate (ATP). This reaction phosphorylates glucose to glucose-6-phosphate (G-6-P), effectively removing it from the subsequent reaction.[6][12]

-

1,5-AG Measurement: Pyranose oxidase (PROD) is then added. PROD specifically oxidizes the 2-hydroxyl group of 1,5-AG, producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then measured colorimetrically using a peroxidase (POD) catalyzed reaction, and the resulting color change is proportional to the 1,5-AG concentration.[2][6][12]

Methodology Overview:

-

Sample Type: Serum or Plasma (EDTA, Heparin).[11]

-

Sample Preparation: Typically involves simple dilution; no extraction is required.

-

Instrumentation: Automated clinical chemistry analyzer.

-

Calibration: A two-point calibration is typically used.[4]

-

Reagents: Reagents include R1 (containing glucokinase, ATP, phosphoenolpyruvate) and R2 (containing pyranose oxidase, peroxidase, and a chromogen).

-

Procedure: The analyzer automatically pipettes the sample and reagents into a cuvette, incubates the mixture, and measures the absorbance change at a specific wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS serves as a reference method, offering high sensitivity and specificity. It is particularly useful for research applications or for resolving discrepancies from enzymatic assays, such as in patients with uremia.[5][13]

Principle: This method separates 1,5-AG from other sample components using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio using tandem mass spectrometry.

Methodology Overview:

-

Sample Preparation: Protein precipitation is performed, typically with a solvent like methanol (B129727) or acetonitrile. An isotope-labeled internal standard (e.g., 1,5-AG-¹³C₆) is added prior to precipitation to ensure accurate quantification.[13]

-

Chromatography: Separation is often achieved using a hydrophilic interaction liquid chromatography (HILIC) or an amide column.[13][14]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[13]

-

Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 1,5-AG and its internal standard are monitored for high selectivity.

-

Quantification: The concentration of 1,5-AG is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Utility and Limitations

Clinical Applications

-

Monitoring Postprandial Hyperglycemia: 1,5-AG is a superior marker for detecting postprandial glycemic excursions, which may be missed by HbA1c, especially in patients with seemingly well-controlled diabetes (e.g., HbA1c < 8%).[4]

-

Assessing Short-Term Therapy Adjustments: Changes in 1,5-AG levels can be observed within 1-2 weeks, providing rapid feedback on the effectiveness of lifestyle or medication changes.[3]

-

Complement to HbA1c: In patients with discordant HbA1c and self-monitored blood glucose results, 1,5-AG can help clarify the degree of recent hyperglycemic exposure.

-

Identifying Glycemic Variability: Low 1,5-AG levels suggest significant glucose fluctuations, which are an independent risk factor for diabetic complications.[15]

Limitations and Confounding Factors

The interpretation of 1,5-AG levels requires consideration of several clinical conditions that can affect its measurement independent of glycemia.

-

Renal Dysfunction: While levels are reliable in mild to moderate chronic kidney disease (CKD Stages 1-3), 1,5-AG is not a valid marker in patients with severe renal dysfunction or end-stage renal disease (ESRD), where its concentration is artificially low.

-

SGLT2 Inhibitors: This class of diabetes medication blocks glucose reabsorption in the kidney, which also significantly increases the excretion of 1,5-AG, leading to artificially low serum levels that do not reflect glycemic control.

-

Other Conditions: The accuracy of 1,5-AG may also be limited in patients with advanced liver cirrhosis, during pregnancy due to altered renal hemodynamics, and after gastrectomy.[4]

Conclusion for Drug Development Professionals

This compound offers a distinct and valuable endpoint for clinical trials and research focused on diabetes. Its ability to rapidly detect changes in glycemic excursions, particularly postprandial hyperglycemia, makes it an ideal tool for evaluating the efficacy of therapeutic agents that target these specific aspects of glycemic dysregulation. By incorporating 1,5-AG into study protocols, researchers can gain earlier and more nuanced insights into a drug's mechanism of action and its impact on glycemic variability, complementing the long-term data provided by HbA1c. Understanding its mechanism, analytical methodologies, and clinical limitations is crucial for its proper implementation and interpretation in a research and development setting.

References

- 1. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia [pubmed.ncbi.nlm.nih.gov]

- 2. diazyme.com [diazyme.com]

- 3. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]

- 4. igz.ch [igz.ch]

- 5. Quantification of serum this compound in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparable performance of this compound and continuous glucose monitoring in detecting subclinical atherosclerosis in elderly patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20080187943A1 - this compound (1,5-Ag) Assay and A1C/1,5-Ag Assay Combination For Measuring Blood Glucose Excursions in General and Postprandial Hyperglycemia in Diabetic Patients - Google Patents [patents.google.com]

- 10. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]

- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Determination of glycemic monitoring marker this compound in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]

Technical Guide: Mechanism of 1,5-Anhydroglucitol Reabsorption in Renal Tubules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that is extensively reabsorbed in the kidneys under normal physiological conditions. Its serum concentration is a sensitive biomarker for short-term glycemic control, as its renal reabsorption is competitively inhibited by glucose. This technical guide provides an in-depth examination of the molecular mechanisms governing 1,5-AG reabsorption in the renal tubules. Recent functional studies have definitively identified Solute Carrier Family 5 Member 10 (SLC5A10), also known as Sodium-Glucose Cotransporter 5 (SGLT5), as the primary transporter responsible for this process. This document details the function of SGLT5, presents its kinetic parameters, outlines key experimental protocols for its study, and illustrates the core physiological pathways.

Core Reabsorption Mechanism

The reabsorption of 1,5-AG is an active process occurring predominantly in the proximal tubules of the kidney. Over 99% of the 1,5-AG filtered by the glomerulus is reabsorbed back into the bloodstream, maintaining stable plasma levels in healthy individuals[1]. The mechanism is a form of secondary active transport, intrinsically linked to the sodium gradient maintained across the apical membrane of the proximal tubule epithelial cells.

The core process involves:

-

Apical Transport: 1,5-AG in the tubular fluid binds to the SGLT5 transporter on the apical (luminal) membrane. The transport of 1,5-AG into the cell is coupled with the transport of sodium ions (Na+) down their electrochemical gradient.

-

Basolateral Gradient Maintenance: The low intracellular Na+ concentration that drives this process is actively maintained by the Na+/K+-ATPase pump located on the basolateral membrane, which expends ATP to pump Na+ out of the cell in exchange for potassium ions (K+).

-

Basolateral Efflux: Once inside the tubular cell, 1,5-AG is thought to exit into the interstitial fluid and peritubular capillaries via a facilitated diffusion transporter on the basolateral membrane, although this specific transporter is not yet fully characterized.

Competitive Inhibition by Glucose

The reabsorption of 1,5-AG is critically influenced by the glucose concentration in the tubular fluid. When plasma glucose levels rise above the renal threshold (typically ~180 mg/dL), the filtered load of glucose increases significantly[2][3]. SGLT proteins, including SGLT5, have an affinity for glucose. The high concentration of glucose in the filtrate outcompetes 1,5-AG for binding to SGLT5, leading to a marked reduction in 1,5-AG reabsorption and a subsequent increase in its urinary excretion[3][4]. This competitive inhibition is the fundamental principle behind the clinical use of serum 1,5-AG as a marker for hyperglycemic excursions[4][5].

Role of SGLT2 Inhibitors

Sodium-Glucose Cotransporter 2 (SGLT2) is responsible for reabsorbing approximately 90% of the filtered glucose in the early proximal tubule[6]. Pharmacological inhibitors of SGLT2 (gliflozins) are used to treat type 2 diabetes. These drugs block glucose reabsorption, leading to therapeutic glycosuria. This elevated glucose concentration in the downstream segments of the proximal tubule, where SGLT5 is expressed, competitively inhibits SGLT5-mediated 1,5-AG reabsorption. Therefore, treatment with SGLT2 inhibitors paradoxically lowers serum 1,5-AG levels, an effect that is independent of glycemic control improvement[7][8][9].

Caption: Renal tubular cell mechanism for 1,5-AG reabsorption via SGLT5.

Key Transporters: SGLT5 and SGLT4

While early research suggested SGLT4 (SLC5A9) as a candidate for 1,5-AG reabsorption, recent functional characterization studies have established that SGLT5 is the principal renal transporter for 1,5-AG in humans[7][8]. SGLT4 has been shown to be a high-affinity mannose transporter with negligible activity towards 1,5-AG[7]. Both SGLT4 and SGLT5 are localized to the apical membrane of proximal tubule cells, primarily in the S2 segment[10][11].

Quantitative Data Presentation

The kinetic properties of human SGLT4 and SGLT5 have been characterized, highlighting their distinct substrate specificities.

Table 1: Kinetic Parameters of Human SGLT5

| Substrate | Michaelis Constant (Km) | Max Velocity (Vmax) | Catalytic Efficiency (Vmax/Km) | Reference |

|---|---|---|---|---|

| This compound | 167 ± 21 µM | 155 ± 6 pmol/mg protein/min | 0.93 | [7] |

| D-Mannose | 510 ± 121 µM | 136 ± 18 pmol/mg protein/min | 0.27 | [7] |

Data from transport assays in HEK293T cells overexpressing human SGLT5.

Table 2: Kinetic and Inhibition Parameters of Human SGLT4

| Substrate / Inhibitor | Parameter | Value | Notes | Reference |

|---|---|---|---|---|

| Methyl-α-D-glucopyranoside (AMG) | Km | 2.6 mM | Substrate analog used for transport assays. | [10][11] |

| Methyl-α-D-glucopyranoside (AMG) | Vmax | 29 pmol/well/min | In hSGLT4-expressing COS-7 cells. | [10][11] |

| D-Mannose | - | - | Primary substrate; transports ~10x better than SGLT5. | [7] |

| this compound | - | - | Not a substrate for human SGLT4. |[7] |

Table 3: Competitive Inhibition of SGLT5 by Gliflozins

| Inhibitor | IC50 for 1,5-AG Transport | Reference |

|---|---|---|

| Empagliflozin | 1.1 ± 0.1 µM | [7] |

| Dapagliflozin | 0.23 ± 0.02 µM | [7] |

| Remogliflozin | 0.35 ± 0.05 µM | [7] |

IC50 values determined in HEK293T cells overexpressing human SGLT5 with 10 µM 1,5-AG.

Experimental Protocols

The characterization of SGLT5 as the primary 1,5-AG transporter relies on specific experimental methodologies.

Protocol: In Vitro Radiolabeled Substrate Uptake Assay

This protocol describes a method to measure the transport activity of SGLT5 expressed in a mammalian cell line, adapted from methodologies described in the literature[2][7].

Objective: To quantify the uptake of radiolabeled this compound in HEK293T cells stably expressing human SGLT5.

Materials:

-

HEK293T cells stably transfected with human SGLT5 (or empty vector control).

-

Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

24-well cell culture plates.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.

-

Substrate: 2-[³H + ¹H]-1,5-Anhydroglucitol (radiolabeled 1,5-AG).

-

Wash Buffer: Ice-cold PBS.

-

Lysis Buffer: 0.2 N NaOH with 0.2% SDS.

-

Scintillation cocktail and scintillation counter.

Methodology:

-

Cell Culture: Seed SGLT5-expressing HEK293T cells and control cells into 24-well plates at a density of 0.5 x 10⁶ cells/well. Culture overnight at 37°C and 5% CO₂ to allow for adherence.

-

Preparation: On the day of the assay, aspirate the culture medium. Wash cells twice with 1 mL of pre-warmed (37°C) Transport Buffer.

-

Pre-incubation: Add 0.5 mL of Transport Buffer to each well and incubate for 15 minutes at 37°C to equilibrate.

-

Uptake Initiation: Aspirate the buffer. Initiate the transport reaction by adding 250 µL of Transport Buffer containing the desired concentration of radiolabeled 1,5-AG (e.g., for kinetic analysis, a range from 10 µM to 1 mM).

-

Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 30-60 minutes).

-

Uptake Termination: Terminate the assay by rapidly aspirating the substrate solution and immediately washing the cells three times with 1 mL of ice-cold PBS to remove extracellular substrate.

-

Cell Lysis: Lyse the cells by adding 300 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to scintillation vials. Add 4 mL of scintillation cocktail, mix thoroughly, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Normalize CPM to the protein content of each well (determined by a parallel BCA assay).

-

Subtract the non-specific uptake (measured in control cells) from the total uptake.

-

For kinetic analysis, plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Caption: Experimental workflow for an in vitro radiolabeled substrate uptake assay.

Protocol: Immunohistochemistry for SGLT5 Localization

This protocol provides a general framework for localizing SGLT5 protein in formalin-fixed, paraffin-embedded kidney tissue sections.

Objective: To visualize the distribution of SGLT5 protein in the human renal cortex.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) human kidney tissue blocks.

-

Microtome.

-

Xylene, ethanol (B145695) series (100%, 95%, 70%).

-

Antigen Retrieval Buffer: Citrate buffer (10 mM, pH 6.0).

-

Blocking Buffer: 5% normal goat serum in PBS with 0.1% Triton X-100.

-

Primary Antibody: Rabbit anti-SGLT5 (anti-SLC5A10) polyclonal antibody.

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) or HRP.

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence or light microscope.

Methodology:

-

Sectioning and Deparaffinization: Cut 4-5 µm sections from FFPE kidney blocks and mount on charged slides. Deparaffinize sections by incubating in xylene (2x 5 min) and rehydrate through a graded ethanol series (100% to 70%), followed by water.

-

Antigen Retrieval: Immerse slides in Citrate Buffer and heat in a water bath or steamer at 95-100°C for 20-40 minutes. Allow to cool to room temperature.

-

Permeabilization & Blocking: Wash slides with PBS (3x 5 min). Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-SGLT5 primary antibody in Blocking Buffer to its optimal concentration. Apply to sections and incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Apply the fluorophore-conjugated secondary antibody, diluted in PBS, and incubate for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash slides with PBS (3x 5 min). Apply DAPI solution for 5 minutes to stain cell nuclei.

-

Mounting: Rinse slides briefly in PBS. Mount with an aqueous mounting medium and apply a coverslip.

-

Imaging: Visualize the sections using a fluorescence microscope. SGLT5 staining is expected at the apical (brush border) membrane of proximal tubule epithelial cells.

Signaling and Regulation

The primary regulatory mechanism for 1,5-AG reabsorption is acute competitive inhibition by luminal glucose. Chronic regulatory mechanisms are less understood. However, studies in diabetic mouse models have shown that the gene expression of several glucose transporters, including Slc5a9 (SGLT4) and Slc5a10 (SGLT5), is significantly increased in the proximal tubules[12]. This suggests that chronic hyperglycemia may lead to an upregulation of these transporters, potentially as a compensatory mechanism. The specific signaling pathways (e.g., transcription factors, hormonal regulation) that mediate this upregulation in the context of diabetes require further investigation.

Caption: Indirect inhibition of 1,5-AG reabsorption by SGLT2 inhibitors.

References

- 1. Immunohistochemical expressionof sodium-dependent glucose transporter - 2 (SGLT-2) in clear cell renal carcinoma: possible prognostic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The progress of clinical research on the detection of this compound in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clinical potential of this compound as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]

- 6. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SGLT5 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 11. SGLT4 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. Analysis of potential biomarkers for diabetic kidney disease based on single-cell RNA-sequencing integrated with a single-cell sequencing assay for transposase-accessible chromatin - PMC [pmc.ncbi.nlm.nih.gov]

1,5-Anhydroglucitol's Role in Cellular Glucose Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol structurally similar to glucose, has emerged as a significant molecule in the landscape of glucose metabolism and transport. This technical guide provides an in-depth exploration of the core mechanisms by which 1,5-AG interacts with and influences cellular glucose transport. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key pathways to facilitate a deeper understanding and further investigation into the multifaceted role of 1,5-AG.

Introduction

This compound is a six-carbon monosaccharide, distinguished from glucose by the absence of a hydroxyl group at the C-1 position. Primarily obtained from dietary sources, 1,5-AG is metabolically inert, with a metabolic rate of less than 3% in hepatocytes and skeletal muscle cells. Its concentration in the blood is maintained at a stable level in healthy individuals, typically ranging from 12-40 µg/mL. The core of 1,5-AG's physiological significance lies in its competitive relationship with glucose for transport across cellular and renal membranes, making it a sensitive biomarker for short-term glycemic control. This guide delves into the molecular interactions and cellular consequences of 1,5-AG's presence in biological systems.

Cellular Transport of this compound

The transport of 1,5-AG into cells is a critical step in its physiological action and is mediated by the same transporters responsible for glucose uptake: the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs).

SGLT-Mediated Transport

SGLT proteins are secondary active transporters that couple the uptake of glucose (or 1,5-AG) to the sodium gradient. The primary sites of SGLT-mediated 1,5-AG transport are the renal tubules, where it is almost completely reabsorbed under normoglycemic conditions.

Recent studies have identified SGLT5 as the main renal transporter for 1,5-AG. In hyperglycemic states, elevated glucose levels competitively inhibit the SGLT-mediated reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum concentrations.

GLUT-Mediated Transport

Facilitative glucose transporters (GLUTs) are a family of passive carriers that mediate the transport of glucose across the plasma membranes of most cells. Evidence suggests that 1,5-AG can also be transported by GLUT proteins, allowing it to move freely in and out of cells in accordance with its concentration gradient. Cellular uptake of 1,5-AG has been observed to be competitive with glucose in various cell lines, implicating the involvement of GLUT1, GLUT2, and GLUT3 . However, detailed kinetic studies to determine the specific affinity and transport capacity of each GLUT isoform for 1,5-AG are still an area of active research.

Quantitative Data on this compound Transport and Metabolism

The following tables summarize key quantitative data related to the interaction of 1,5-AG with cellular transport and metabolic machinery.

Table 1: Kinetic Parameters of this compound Transport

| Transporter | Substrate | Km (µM) | Vmax | Cell Type/System | Reference |

| Human SGLT5 | This compound | 167 ± 21 | - | HEK293T cells | |

| Human SGLT5 | Mannose | Higher than 1,5-AG | - | HEK293T cells |

Table 2: Affinity of Enzymes for this compound Compared to Glucose

| Enzyme | Relative Affinity (1,5-AG vs. Glucose) | Reference |

| Glucose Oxidase (GOD) | 5% | |

| Hexokinase (HK) | 42.5% |

Table 3: Serum Concentrations of this compound

| Condition | Serum Concentration (µg/mL) | Reference |

| Healthy Adults | 12 - 40 | |

| Type 2 Diabetes | Significantly lower than healthy adults | |

| HNF-1α MODY | Lower than Type 2 Diabetes |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 1,5-AG's role in cellular processes. The following are generalized protocols for key experiments.

Radiolabeled this compound Uptake Assay in HEK293T Cells

This protocol is adapted from studies investigating SGLT5-mediated transport.

Objective: To measure the uptake of radiolabeled 1,5-AG into HEK293T cells expressing a specific transporter (e.g., SGLT5).

Materials:

-

HEK293T cells

-

Transfection reagent and plasmid DNA encoding the transporter of interest

-

Radiolabeled 1,5-AG (e.g., 2-[³H]-1,5-AG)

-

Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells to 70-90% confluency. Transfect cells with the plasmid encoding the transporter of interest 36-48 hours prior to the assay.

-

Cell Seeding: Seed the transfected cells into a suitable multi-well plate.

-

Uptake Initiation: Wash the cells with uptake buffer. Initiate the transport by adding uptake buffer containing a known concentration of radiolabeled 1,5-AG. For competitive inhibition studies, also include varying concentrations of unlabeled glucose or other inhibitors.

-

Uptake Termination: After a defined incubation period (e.g., 30-60 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Calculate the transport kinetics (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Enzymatic Assay for this compound Quantification in Serum/Plasma

This is a generalized protocol based on commercially available kits (e.g., GlycoMark™).

Objective: To quantify the concentration of 1,5-AG in biological fluids.

Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose is removed. Then, 1,5-AG is oxidized by pyranose oxidase, generating hydrogen peroxide, which is detected colorimetrically.

Procedure:

-